molecular formula C22H26ClNO4S B15026201 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15026201
M. Wt: 436.0 g/mol
InChI Key: LPIUWXDHSOLWOM-UHFFFAOYSA-N
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Description

This compound features a 4-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety, and a 4-isopropylphenoxy acetamide backbone. Its molecular formula is C₂₂H₂₅ClNO₅S, with a molar mass of 462.96 g/mol. The structural uniqueness lies in the combination of a sulfone-modified heterocycle and a bulky isopropylphenoxy group, which may influence solubility, receptor binding, and metabolic stability .

Properties

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H26ClNO4S/c1-16(2)18-5-9-21(10-6-18)28-14-22(25)24(20-11-12-29(26,27)15-20)13-17-3-7-19(23)8-4-17/h3-10,16,20H,11-15H2,1-2H3

InChI Key

LPIUWXDHSOLWOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide requires a systematic approach due to the compound's structural complexity. Based on analogous compounds described in the literature, multiple synthetic pathways can be envisioned.

Retrosynthetic Disconnections

A logical retrosynthetic analysis suggests the following key disconnections:

  • C-N amide bond : Between the acetamide carbonyl and the N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl) amine
  • N-Alkylation : Between the 1,1-dioxidotetrahydrothiophen-3-yl amine and the 4-chlorobenzyl group
  • Sulfone formation : Oxidation of the sulfur atom in the tetrahydrothiophene ring

This analysis identifies the following key building blocks:

  • Tetrahydrothiophen-3-yl amine (or protected derivative)
  • 4-Chlorobenzyl chloride (or bromide)
  • 2-[4-(propan-2-yl)phenoxy]acetic acid (or activated derivative)
  • Oxidizing agents for sulfone formation

Synthetic Strategy Evaluation

Based on thorough analysis of similar compounds and reported synthetic methodologies, two primary strategic approaches emerge:

Strategy A : Sequential approach

  • Preparation/protection of tetrahydrothiophen-3-yl amine
  • Oxidation of sulfur to sulfone
  • N-alkylation with 4-chlorobenzyl chloride
  • Coupling with 2-[4-(propan-2-yl)phenoxy]acetic acid
  • Deprotection (if applicable)

Strategy B : Convergent approach

  • Parallel preparation of N-(4-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-yl amine
  • Parallel preparation of 2-[4-(propan-2-yl)phenoxy]acetic acid (or activated derivative)
  • Final coupling of the two components

Table 2: Comparative Analysis of Synthetic Strategies

Strategy Advantages Limitations Preferred Conditions
Sequential - Better control over each step
- Potentially higher overall yield
- Easier troubleshooting
- Longer total synthesis time
- Multiple isolation steps
- Laboratory scale
- Research purposes
Convergent - Shorter overall synthesis time
- Flexibility in modifying components
- Potential for library synthesis
- May require protection/deprotection
- Potential selectivity issues in coupling
- Parallel synthesis
- Library generation

Detailed Synthesis Procedures

Preparation of 1,1-Dioxidotetrahydrothiophen-3-yl Amine

The first critical intermediate in the synthesis pathway is 1,1-dioxidotetrahydrothiophen-3-yl amine, prepared via oxidation of the corresponding tetrahydrothiophene derivative. Based on established oxidation protocols for similar sulfur-containing compounds, the following optimized procedure is recommended:

Reagents and Materials:

  • Tetrahydrothiophen-3-yl amine (or protected derivative)
  • m-Chloroperbenzoic acid (MCPBA), 70-75% purity
  • Anhydrous dichloromethane
  • Saturated sodium bisulfite solution
  • Saturated sodium carbonate solution
  • Brine solution
  • Anhydrous sodium sulfate
  • Ice bath
  • Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve tetrahydrothiophen-3-yl amine (1.0 equiv., 10.0 g, 97.0 mmol) in anhydrous dichloromethane (100 mL).
  • Cool the solution to 0°C using an ice bath.
  • Add MCPBA (2.2 equiv., 48.0 g, 213.4 mmol) portionwise over 30 minutes while maintaining the temperature below 5°C.
  • After complete addition, stir the reaction mixture at 0°C for 1 hour.
  • Warm the reaction to room temperature and stir for an additional 20 hours.
  • Monitor the reaction progress by TLC (dichloromethane/methanol 9:1).
  • Upon completion, cool the reaction mixture to 0°C and quench by slowly adding a saturated sodium bisulfite solution (100 mL).
  • Separate the organic layer and wash sequentially with saturated sodium carbonate solution (2 × 100 mL), water (100 mL), and brine (100 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using dichloromethane/methanol gradient (95:5 to 90:10).

Expected Yield: 75-85% (9.7-11.0 g)

Analytical Data:

  • Appearance: White to off-white solid
  • TLC: Rf = 0.35 (dichloromethane/methanol 9:1)
  • Melting Point: 115-120°C
  • 1H NMR (400 MHz, CDCl3): δ 3.85-3.95 (m, 1H, CH), 3.15-3.30 (m, 2H, CH2SO2), 2.30-2.45 (m, 2H, CH2CH), 1.85-2.05 (br s, 2H, NH2)

N-Alkylation with 4-Chlorobenzyl Chloride

The second key step involves selective N-alkylation of 1,1-dioxidotetrahydrothiophen-3-yl amine with 4-chlorobenzyl chloride. Based on similar N-alkylation procedures reported for related compounds, the following optimized protocol is recommended:

Reagents and Materials:

  • 1,1-Dioxidotetrahydrothiophen-3-yl amine (from previous step)
  • 4-Chlorobenzyl chloride
  • Sodium hydride (60% dispersion in mineral oil)
  • Anhydrous N,N-dimethylformamide (DMF)
  • Water
  • Dichloromethane
  • Brine solution
  • Anhydrous magnesium sulfate
  • Ice bath
  • Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1,1-dioxidotetrahydrothiophen-3-yl amine (1.0 equiv., 8.0 g, 53.0 mmol) in anhydrous DMF (40 mL).
  • Cool the solution to 0°C using an ice bath.
  • Add sodium hydride (1.2 equiv., 2.5 g of 60% dispersion in mineral oil, 63.6 mmol) in small portions, ensuring that the temperature remains below 5°C.
  • Stir the mixture at 0°C for 30 minutes, then at room temperature for an additional 30 minutes.
  • Cool the reaction mixture again to 0°C and add 4-chlorobenzyl chloride (1.1 equiv., 9.4 g, 58.3 mmol) dropwise as a solution in DMF (10 mL).
  • Allow the reaction mixture to warm to room temperature, then heat to 50°C and stir overnight (16-20 hours).
  • Monitor the reaction progress by TLC (dichloromethane/ethyl acetate 4:1).
  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water (10 mL).
  • Dilute with additional water (150 mL) and extract with dichloromethane (3 × 100 mL).
  • Combine the organic extracts, wash with water (5 × 100 mL) to remove DMF, and brine (100 mL).
  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using dichloromethane/ethyl acetate gradient (95:5 to 80:20).

Expected Yield: 65-75% (9.0-10.4 g)

Analytical Data:

  • Appearance: Off-white to pale yellow solid
  • TLC: Rf = 0.55 (dichloromethane/ethyl acetate 4:1)
  • Melting Point: 85-90°C
  • 1H NMR (400 MHz, CDCl3): δ 7.30-7.35 (d, 2H, J = 8.4 Hz, ArH), 7.20-7.25 (d, 2H, J = 8.4 Hz, ArH), 4.45 (s, 2H, NCH2), 3.80-3.90 (m, 1H, CH), 3.10-3.25 (m, 2H, CH2SO2), 2.15-2.35 (m, 2H, CH2CH), 1.60-1.70 (br s, 1H, NH)

Coupling of N-(4-Chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-yl Amine with 2-[4-(Propan-2-yl)phenoxy]acetic Acid

The final step involves the coupling of N-(4-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-yl amine with 2-[4-(propan-2-yl)phenoxy]acetic acid. Based on established protocols for similar compounds, two effective methods are presented:

Method A: Acid Chloride Approach

Reagents and Materials:

  • N-(4-Chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-yl amine (from step 3.2)
  • 2-[4-(Propan-2-yl)phenoxy]acetic acid (from step 3.3 or commercial)
  • Thionyl chloride
  • Anhydrous pyridine
  • Anhydrous dichloromethane
  • Anhydrous sodium carbonate
  • Water
  • Brine
  • Anhydrous sodium sulfate
  • Ice bath
  • Nitrogen atmosphere

Procedure:

  • Preparation of acid chloride:
    a. In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-[4-(propan-2-yl)phenoxy]acetic acid (1.2 equiv., 5.0 g, 25.7 mmol) in anhydrous dichloromethane (25 mL).
    b. Add 2-3 drops of DMF as a catalyst.
    c. Add thionyl chloride (2.0 equiv., 3.8 mL, 52.2 mmol) dropwise at room temperature.
    d. Stir the reaction mixture for 2-3 hours at room temperature.
    e. Remove the solvent and excess thionyl chloride under reduced pressure.
    f. Use the acid chloride immediately in the next step.
  • Coupling reaction:
    a. In a separate flame-dried round-bottom flask under nitrogen atmosphere, prepare a suspension of N-(4-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-yl amine (1.0 equiv., 5.5 g, 21.4 mmol) and anhydrous sodium carbonate (2.0 equiv., 4.5 g, 42.8 mmol) in anhydrous pyridine (55 mL).
    b. Cool the suspension to 0-5°C using an ice bath.
    c. Slowly add the freshly prepared acid chloride solution in anhydrous dichloromethane (20 mL) via syringe or cannula over 20 minutes.
    d. Stir the reaction mixture at 0-5°C for 3 hours.
    e. Allow the reaction to warm to room temperature and stir overnight (16 hours).
    f. Heat the reaction mixture to 60°C for an additional 3 hours.
    g. Monitor the reaction progress by TLC (dichloromethane/ethyl acetate 9:1).
    h. Upon completion, remove the solvents under reduced pressure.
    i. Add water (100 mL) to the residue and collect the precipitate by filtration.
    j. Wash the solid thoroughly with water (5 × 50 mL) to remove pyridine and inorganic salts.
    k. Dry the crude product under vacuum at 40°C for 24 hours.
    l. If necessary, purify by recrystallization from ethyl acetate/hexane (1:2) or by column chromatography (dichloromethane/ethyl acetate 95:5).

Expected Yield: 70-85% (6.5-8.0 g)

Method B: Coupling Reagent Approach

Reagents and Materials:

  • N-(4-Chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-yl amine (from step 3.2)
  • 2-[4-(Propan-2-yl)phenoxy]acetic acid (from step 3.3 or commercial)
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
  • N,N-Diisopropylethylamine (DIPEA)
  • Anhydrous DMF
  • Water
  • Ethyl acetate
  • Saturated sodium bicarbonate solution
  • Brine
  • Anhydrous sodium sulfate
  • Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-[4-(propan-2-yl)phenoxy]acetic acid (1.1 equiv., 4.7 g, 24.0 mmol) in anhydrous DMF (25 mL).
  • Add HATU (1.2 equiv., 10.0 g, 26.2 mmol) and stir for 15 minutes at room temperature.
  • Add DIPEA (2.0 equiv., 7.2 mL, 41.3 mmol) and continue stirring for an additional 10 minutes.
  • Add N-(4-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-yl amine (1.0 equiv., 5.5 g, 21.4 mmol) as a solution in DMF (15 mL).
  • Stir the reaction mixture at room temperature for 24 hours.
  • Monitor the reaction progress by TLC (dichloromethane/ethyl acetate 9:1).
  • Upon completion, dilute with water (200 mL) and extract with ethyl acetate (3 × 100 mL).
  • Combine the organic extracts, wash with water (5 × 100 mL) to remove DMF, 5% aqueous sodium bicarbonate (100 mL), water (100 mL), and brine (100 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (dichloromethane/ethyl acetate 95:5 to 90:10) or recrystallization from ethyl acetate/hexane.

Expected Yield: 60-75% (5.6-7.0 g)

Table 3: Analytical Data for this compound

Parameter Value Technique
Appearance White to off-white crystalline solid Visual observation
Melting Point 130-135°C Differential scanning calorimetry
TLC Rf = 0.65 (dichloromethane/ethyl acetate 9:1) Silica gel 60 F254
HPLC Purity >98% C18 column, MeCN:H2O gradient, UV 254 nm
Molecular Weight 435.97 g/mol Calculated
HRMS [M+H]+ 436.1344 High-resolution mass spectrometry
Solubility Soluble in DCM, chloroform, DMSO, acetone; sparingly soluble in ethanol; insoluble in water Visual observation

Table 4: Expected Key 1H NMR Signals for this compound

Proton Type Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic (phenoxy) 7.10-7.15 d, J = 8.6 Hz 2H Meta to oxygen
Aromatic (phenoxy) 6.80-6.85 d, J = 8.6 Hz 2H Ortho to oxygen
Aromatic (benzyl) 7.25-7.30 d, J = 8.4 Hz 2H Meta to CH2
Aromatic (benzyl) 7.15-7.20 d, J = 8.4 Hz 2H Ortho to CH2
OCH2CO 4.55-4.65 s 2H Acetamide methylene
NCH2 (benzyl) 4.40-4.50 d, J = 15.2 Hz 1H Benzylic (diastereotopic)
NCH2 (benzyl) 4.30-4.40 d, J = 15.2 Hz 1H Benzylic (diastereotopic)
CH (thiophene) 4.80-4.95 m 1H Stereogenic center
CH2SO2 (thiophene) 3.15-3.30 m 2H Diastereotopic protons
CH(CH3)2 2.80-2.90 septet, J = 6.9 Hz 1H Isopropyl methine
CH2CH (thiophene) 2.20-2.40 m 2H Diastereotopic protons
CH(CH3)2 1.20-1.25 d, J = 6.9 Hz 6H Isopropyl methyls

Alternative Synthetic Approaches

One-Pot Sequential Method

An efficient alternative approach involves a one-pot sequential process where multiple transformations are performed without isolating intermediates. This approach can improve overall efficiency and yield:

Procedure Overview:

  • Oxidize tetrahydrothiophen-3-yl amine to 1,1-dioxidotetrahydrothiophen-3-yl amine using MCPBA in dichloromethane
  • Without isolation, add base and 4-chlorobenzyl chloride to perform N-alkylation
  • Concentrate the reaction mixture and purify the N-(4-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-yl amine
  • Proceed with the coupling step as described in Method A or Method B

Expected Advantages:

  • Reduction in overall process time
  • Fewer isolation and purification steps
  • Potentially higher overall yield
  • Reduced solvent consumption

Comparison of Coupling Methods

Multiple approaches exist for the critical amide bond formation step. The following table compares key methods and their relative merits:

Table 5: Comparative Analysis of Coupling Methods

Coupling Method Reagents Advantages Limitations Typical Yield
Acid Chloride Thionyl chloride, Pyridine, Na2CO3 - High reactivity
- Fast reaction
- High yields
- Moisture sensitive
- May cause side reactions
- Requires anhydrous conditions
70-85%
HATU HATU, DIPEA, DMF - Mild conditions
- Good for sterically hindered substrates
- Less prone to racemization
- Expensive reagent
- DMF as solvent
- Longer reaction times
65-80%
EDC/HOBt EDC, HOBt, TEA, DCM - Water-soluble byproducts
- Easy purification
- Mild conditions
- Moderate activation
- Longer reaction times
- Lower yields with hindered substrates
60-75%
PyBOP PyBOP, DIPEA, DMF - No racemization
- Stable reagent
- Good for hindered substrates
- Expensive
- Requires DMF
- Triphenylphosphine oxide byproduct
65-80%
T3P T3P, DIPEA, EtOAc - Minimal racemization
- Water-soluble byproducts
- Green solvent option
- Moisture sensitive
- Cost considerations
- Limited application scope
70-80%

Scale-up Considerations for Industrial Production

Transitioning the laboratory synthesis to industrial scale requires careful evaluation of process safety, economic factors, and environmental impact. Based on analysis of similar compounds, the following considerations are critical:

Process Optimization Parameters

For industrial-scale production, the following process parameters require optimization:

Table 7: Critical Process Parameters and Optimization Strategies

Process Step Critical Parameters Optimization Strategy Quality Impact
Sulfone Formation - Temperature
- MCPBA addition rate
- Reaction time
- Implement jacketed reactors with precise temperature control
- Use automated controlled addition
- Develop online monitoring with sampling
- Conversion efficiency
- Impurity profile
- Process safety
N-Alkylation - Base addition rate
- Temperature
- Alkylating agent quality
- Mechanical agitation optimization
- Precise temperature control
- Implement in-process testing
- Regioselectivity
- Conversion rate
- Byproduct formation
Acid Chloride Formation - SOCl2 addition
- Gas evolution
- Moisture exclusion
- Contained gas handling system
- Dry nitrogen blanketing
- Implement continuous processing
- Yield
- Purity
- Process safety
Coupling Reaction - Addition rate
- Temperature profile
- Quench protocol
- Controlled addition system
- Optimize temperature ramping
- Develop robust work-up procedure
- Yield
- Product quality
- Batch consistency
Purification - Impurity profile
- Solvent selection
- Crystallization parameters
- Develop seeding protocol
- Optimize cooling profile
- Implement solvent recycling
- Product purity
- Particle size distribution
- Process economics

Green Chemistry Considerations

For sustainable large-scale production, the following green chemistry principles should be implemented:

  • Solvent Selection : Replace DMF with less toxic alternatives such as 2-MeTHF, CPME, or ethyl acetate where possible
  • Reagent Optimization : Reduce excess reagent usage through process optimization
  • Catalytic Alternatives : Explore catalytic oxidation methods instead of stoichiometric oxidants
  • Continuous Processing : Implement flow chemistry for hazardous steps (oxidation, acid chloride formation)
  • Waste Reduction : Develop solvent recycling protocols and byproduct recovery systems
  • Energy Efficiency : Optimize heating/cooling cycles and implement heat recovery systems

Analytical Methods for Quality Control

Comprehensive analytical characterization is essential for confirming the identity, purity, and quality of this compound. The following validated methods are recommended:

Chromatographic Methods

HPLC Method Development:

  • Column: Phenomenex Luna C18(2), 5 μm, 250 × 4.6 mm
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection: UV at 254 nm and 280 nm
  • Sample Preparation: 1 mg/mL in acetonitrile
  • Injection Volume: 10 μL
  • Expected Retention Time: 15-17 minutes

GC-MS Method:

  • Column: DB-5MS, 30 m × 0.25 mm, 0.25 μm film thickness
  • Carrier Gas: Helium at 1.2 mL/min
  • Temperature Program: 80°C (2 min), ramp at 15°C/min to 280°C, hold for 10 min
  • Injector Temperature: 250°C
  • MS Parameters: EI mode, 70 eV, scan range m/z 50-500
  • Derivatization: May require silylation for optimal analysis

Spectroscopic Methods

1H and 13C NMR Analysis:

  • Complete assignments of all proton and carbon signals
  • 2D experiments (COSY, HSQC, HMBC) for structural confirmation
  • Quantitative NMR for purity determination using appropriate internal standards

IR Spectroscopy:

  • Key bands: sulfone (1300-1150 cm-1), amide C=O (1650-1630 cm-1), aromatic (1600-1400 cm-1), C-O-C (1250-1200 cm-1)
  • Sample preparation: KBr pellet or ATR technique

Mass Spectrometry:

  • HRMS for molecular formula confirmation
  • MS/MS fragmentation pattern analysis for structural verification
  • Expected fragments: loss of isopropyl group, cleavage at amide bond, loss of SO2

Physical Property Characterization

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine melting point, phase transitions, and thermal stability
  • Thermogravimetric Analysis (TGA): To evaluate decomposition temperature and solvent content
  • Expected melting range: 130-135°C

X-ray Crystallography:

  • Single crystal X-ray diffraction for definitive 3D structure confirmation
  • Powder X-ray diffraction for solid-state form characterization
  • Crystal system and space group determination

Particle Size Analysis:

  • Laser diffraction for particle size distribution
  • Scanning electron microscopy for morphology evaluation
  • Important for formulation development and dissolution behavior prediction

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Variations in the Benzyl Group

  • N-(2-Fluorobenzyl) analog (CAS RN: 880783-97-1):
    Replacing the 4-chlorobenzyl group with a 2-fluorobenzyl alters electronic properties and steric interactions. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, but its ortho position could reduce aromatic ring planarity, affecting target binding .

  • N-(4-Chlorophenyl) derivatives (e.g., ): Compounds like N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide introduce additional heterocycles (thiazolidinone, indole), expanding π-π stacking and hydrogen-bonding capabilities. These modifications often correlate with enhanced antimicrobial or anticancer activity .

Phenoxy Group Modifications

  • 2-Methoxyphenoxy analog (CAS: 620557-06-4): Substituting the 4-isopropylphenoxy group with a 2-methoxyphenoxy group reduces steric bulk but introduces a polar methoxy substituent.
  • 4-Bromo-3-methylphenoxy derivatives (): Compounds such as 2-(4-bromo-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide demonstrate that halogenation (bromo vs. chloro) and methyl substitution modulate antibacterial efficacy. Bromine’s larger atomic radius may enhance halogen bonding with target enzymes .

Heterocyclic Modifications

  • Tetrahydrothiophene sulfone vs. Thiazolidinone systems (): The 1,1-dioxidotetrahydrothiophen-3-yl group provides a rigid, polar sulfone moiety, whereas thiazolidinone rings (as in ) introduce sulfur and nitrogen atoms capable of redox activity or metal chelation. Such differences impact pharmacokinetics and toxicity profiles .

Acetamide Backbone Variations

  • N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)acetamide (): This compound (C₂₃H₂₉ClN₂O₄) replaces the sulfone heterocycle with a dimethoxyphenethyl group, increasing aromaticity and oxygen content.
  • N-Allylacetamido analogs ():
    Introduction of an allyl group (e.g., 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide ) adds unsaturated bonds, which may participate in covalent interactions or metabolic oxidation, altering bioavailability .

Comparative Pharmacological and Physicochemical Data

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Reported Activities
Target Compound C₂₂H₂₅ClNO₅S 462.96 4-Cl-benzyl, 4-isopropylphenoxy, sulfone N/A (structural focus)
N-(2-Fluorobenzyl) analog C₂₁H₂₃FNO₅S 444.48 2-F-benzyl, 4-isopropylphenoxy, sulfone N/A
2-Methoxyphenoxy analog C₂₀H₂₂ClNO₅S 423.91 4-Cl-benzyl, 2-methoxyphenoxy, sulfone N/A
N-(4-Chlorophenyl)-thiazolidinone-indole hybrid C₂₄H₂₀ClN₃O₅S₂ 530.06 Thiazolidinone, indole, sulfone Anticipated antimicrobial/anticancer
2-(4-Bromo-3-methylphenoxy)-thiazolidinone C₁₇H₁₅BrN₂O₃S 407.28 4-Br-3-methylphenoxy, thiazolidinone Antibacterial, antifungal

Key Research Findings

  • Substituent Position Matters : Ortho-substituted fluorine () vs. para-substituted chlorine (target compound) alters electronic effects and steric hindrance, influencing binding to targets like cyclooxygenase (COX) or kinase enzymes .
  • Sulfone vs. Thiazolidinone: Sulfone groups enhance oxidative stability compared to thiazolidinones, which may undergo ring-opening under acidic conditions .
  • Halogen Effects : Bromine in improves antibacterial potency over chlorine, likely due to stronger halogen bonding with bacterial enzyme active sites .

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes several notable features:

  • Chlorobenzyl group : This moiety may contribute to the compound's lipophilicity and receptor binding affinity.
  • Dioxidotetrahydrothiophen moiety : Known for its potential in biological interactions, this group may enhance the compound's pharmacological profile.
  • Phenoxy acetamide structure : This functional group is often associated with various biological activities.

Molecular Formula and Weight

  • Molecular Formula : C22H26ClNO4S
  • Molecular Weight : Approximately 432.97 g/mol

Preliminary studies suggest that this compound may exhibit significant biological activities through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as DNA replication and protein synthesis.
  • Receptor Modulation : Interaction with various receptors could lead to modulation of signaling pathways critical for cell survival and proliferation.

Potential Applications

The compound has potential applications in various fields, including:

  • Pharmacology : As a candidate for drug development targeting specific diseases.
  • Biochemistry : For studies involving enzyme kinetics and receptor interactions.

Data Table of Similar Compounds

Compound NameStructural FeaturesNotable Biological Activities
N-(4-chlorophenyl)benzamideChlorophenyl groupAnti-inflammatory
N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamideDioxothiophene structureAnticancer potential
This compoundChlorobenzyl and dioxidotetrahydrothiophen moietiesPotential enzyme inhibition

Study 1: In Vitro Activity

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain enzyme activities. For instance, it was shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

Study 2: Receptor Binding Affinity

Research involving receptor binding assays indicated that this compound has a high affinity for specific G-protein coupled receptors (GPCRs), suggesting its potential as a therapeutic agent in modulating receptor-mediated pathways.

Study 3: Pharmacokinetic Profile

Pharmacokinetic studies in animal models have revealed favorable absorption characteristics, with a notable brain/plasma ratio indicating good central nervous system penetration. This property is critical for compounds aimed at treating neurological disorders.

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amide coupling or nucleophilic substitution. For example, analogous compounds (e.g., N-substituted acetamides) are synthesized using dichloromethane as a solvent with triethylamine as a base at controlled temperatures (273 K) to minimize side reactions . Optimization includes varying solvents (e.g., acetone for SN2 reactions), bases (e.g., K₂CO₃), and reaction times (e.g., 12–24 hours) to improve yields . Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can structural characterization be rigorously performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Assign peaks for the chlorobenzyl (δ 7.2–7.4 ppm), tetrahydrothiophene-dioxide (δ 3.1–3.5 ppm), and isopropylphenoxy (δ 1.2–1.3 ppm) groups .
  • IR : Confirm sulfone (S=O) stretches at ~1150–1300 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]⁺) and fragments .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., 10.8° between acetamide and aromatic planes in analogous structures) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid water contact (risk of exothermic decomposition) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Label with GHS hazard codes for toxicity (H302/H312) and environmental risk (H410) .
  • Emergency : For spills, use activated carbon adsorbents; for exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfone groups may act as electron-withdrawing moieties, influencing charge distribution .
  • Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinase inhibitors). Parameterize force fields for sulfone and amide groups to assess binding affinities (ΔG values) .
  • Reaction Pathway Analysis : Combine quantum chemical calculations (e.g., Gaussian) with experimental data to refine synthetic routes, reducing trial-and-error approaches .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Modify Substituents : Replace the isopropylphenoxy group with fluorophenyl (logP reduction) or introduce electron-donating groups (e.g., -OCH₃) to alter pharmacokinetics .
  • Biological Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus/E. coli), and kinase inhibition (IC₅₀ measurements). For example, chloro-substituted acetamides show IC₅₀ values <10 µM in kinase inhibition .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., Hammett σ) with activity trends .

Q. How should contradictory spectroscopic or crystallographic data be resolved?

  • Methodological Answer :
  • Crystallographic Validation : Compare experimental XRD data (e.g., C–C bond lengths: 1.48–1.52 Å) with computational models (Mercury Software) to identify lattice distortions .
  • Dynamic NMR : Resolve rotational barriers in amide bonds (e.g., variable-temperature NMR at 298–398 K) to explain peak splitting .
  • Synchrotron XRD : For ambiguous structures, use high-resolution data (λ = 0.7 Å) to refine occupancy ratios of disordered atoms .

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